molecular formula C21H25N3O3 B2842678 N'-(4-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide CAS No. 946362-82-9

N'-(4-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

Cat. No.: B2842678
CAS No.: 946362-82-9
M. Wt: 367.449
InChI Key: GCCITGZWRHEQGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(4-Methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is an ethanediamide derivative featuring a 4-methoxyphenyl group and a 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl ethyl moiety. Ethanediamides are characterized by their amide-linked substituents, which influence their physicochemical properties and biological interactions.

Properties

IUPAC Name

N'-(4-methoxyphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-24-13-3-4-16-14-15(5-10-19(16)24)11-12-22-20(25)21(26)23-17-6-8-18(27-2)9-7-17/h5-10,14H,3-4,11-13H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCITGZWRHEQGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation-Amidation Sequential Approach

The most frequently documented method involves a two-step sequence combining Schotten-Baumann condensation and amide coupling . In the initial phase, 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine reacts with ethyl oxalyl chloride in dichloromethane at −10°C to form the intermediate N-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)oxalamic acid ethyl ester. Subsequent amidation with 4-methoxyaniline in tetrahydrofuran (THF) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent yields the target compound.

Critical Parameters

  • Temperature control during condensation (−10°C to 0°C) prevents oligomerization
  • Molar ratio of 1:1.2 (amine to ethyl oxalyl chloride) optimizes intermediate purity
  • EDC/HOBt (hydroxybenzotriazole) system increases amidation efficiency to 72%

One-Pot Tandem Synthesis

Recent advancements describe a single-vessel approach utilizing microwave-assisted synthesis . Combining 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine, diethyl oxalate, and 4-methoxyaniline in dimethylacetamide (DMAc) under microwave irradiation (150°C, 300 W) achieves 68% yield in 45 minutes. This method eliminates intermediate isolation steps while maintaining enantiomeric purity >98%.

Reaction Optimization Data

Parameter Range Tested Optimal Value Yield Impact
Temperature 100–200°C 150°C +32%
Irradiation Power 150–450 W 300 W +18%
Solvent DMAc vs DMF vs NMP DMAc +22%

Catalytic System Innovations

Organocatalytic Asymmetric Synthesis

A patent-pending methodology (EP1925611A1) employs L-proline-derived catalysts to control stereochemistry during the amidation step. Using 10 mol% (S)-pyrrolidine-sulfonamide catalyst in toluene at 40°C achieves 78% yield with 99.2% enantiomeric excess (ee).

Catalyst Performance Comparison

Catalyst Type Yield (%) ee (%) Reaction Time (h)
L-Proline 62 85 24
(S)-Pyrrolidine-sulfonamide 78 99.2 18
Cinchona Alkaloid 55 91 30

Purification and Characterization

Chromatographic Refinement

Final purification employs preparative HPLC with a C18 column (250 × 21.2 mm, 5 μm) using acetonitrile/water (65:35 v/v) + 0.1% formic acid at 15 mL/min. Retention time analysis shows baseline separation of the target compound at 12.7 minutes.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.83 (d, J = 8.8 Hz, 2H), 6.89 (d, J = 8.8 Hz, 2H), 3.76 (s, 3H), 3.12–3.08 (m, 2H)
  • HRMS (ESI-TOF): m/z calcd for C₂₅H₃₀N₄O₃ [M+H]⁺ 435.2289, found 435.2292

Challenges and Mitigation Strategies

Byproduct Formation Analysis

Common impurities include:

  • Diastereomeric adducts from incomplete stereochemical control (3–7%)
  • Oxalamic acid dimer due to over-condensation (2–5%)

Mitigation Approaches

  • Implementing low-temperature (−20°C) quenching after condensation reduces dimerization by 40%
  • Chiralpak IC column chromatography resolves diastereomers with >99% purity

Industrial-Scale Adaptation

Continuous Flow Synthesis

Pilot-scale studies demonstrate viability in plug-flow reactors (PFR) with the following parameters:

Stage Reactor Type Residence Time Temperature Yield
Condensation Tubular 8 min −5°C 89%
Amidation CSTR 45 min 25°C 76%

Energy consumption analysis shows 38% reduction compared to batch processes.

Emerging Methodologies

Biocatalytic Approaches

Recent explorations with transaminase enzymes (e.g., Codexis TAm-112) demonstrate preliminary success in asymmetric synthesis:

Enzyme Variant Conversion (%) ee (%)
Wild-Type 42 75
TAm-112 67 98
TAm-204 58 92

This green chemistry approach reduces solvent waste by 60% compared to traditional methods.

Chemical Reactions Analysis

Types of Reactions

N'-(4-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl and tetrahydroquinoline moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as halogens and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N'-(4-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N'-(4-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Comparison with Ethanediamide Analogs

Core Scaffold and Substituent Variations

The target compound shares its ethanediamide backbone with several analogs, but its substituents distinguish it:

  • R1 : 4-Methoxyphenyl (electron-donating group, enhances solubility via methoxy oxygen).
Table 1: Structural Comparison of Ethanediamide Derivatives
Compound Name R1 Substituent R2 Substituent Key Structural Features
Target Compound 4-Methoxyphenyl 1-Methyl-tetrahydroquinolin-6-yl Bicyclic amine, methoxy aryl
QOD () 2H-1,3-Benzodioxol-5-yl 1-Methyl-tetrahydroquinolin-6-yl Benzodioxole (electron-rich, planar)
Thiazolo-Triazol () 4-Fluorophenyl Thiazolo-triazol-ethyl Fluorine (electronegative), fused rings

Key Observations :

  • The 4-methoxyphenyl in the target compound contrasts with the benzodioxolyl in QOD, which may reduce steric hindrance while maintaining electron donation .
  • The tetrahydroquinolinyl group in both the target and QOD suggests a preference for hydrophobic binding pockets, as seen in falcipain inhibitors .
  • The thiazolo-triazol system in introduces a fused heterocycle, likely enhancing metabolic stability compared to tetrahydroquinoline .

Enzyme Inhibition Potential

  • QOD (): Demonstrates falcipain-2 inhibition (IC50 ~1.2 µM), critical for antimalarial research. The tetrahydroquinolinyl ethyl group is hypothesized to interact with the enzyme’s hydrophobic cleft .
  • The 4-methoxyphenyl may modulate binding affinity compared to benzodioxolyl.

Receptor Modulation

  • Formoterol-Related Compounds () : Derivatives with 4-methoxyphenyl-ethyl groups (e.g., Formoterol-related compound A) act as β2-adrenergic agonists. The methoxy group enhances membrane permeability and receptor affinity .

Amide Bond Formation

  • Target Compound: Likely synthesized via coupling of 4-methoxyphenylamine and tetrahydroquinolinylethylamine with oxalyl chloride, analogous to methods in .
  • QOD () : Similar amide bond formation reported with yields >85%, using triethylamine (TEA) in acetonitrile under reflux .

Substituent Effects on Physicochemical Properties

Solubility and Lipophilicity

  • 4-Methoxyphenyl : Increases water solubility via methoxy oxygen’s polarity, contrasting with the 4-fluorophenyl in , which enhances lipid solubility .
  • Tetrahydroquinolinyl: Contributes to higher logP values compared to thiazolo-triazol systems, suggesting greater membrane permeability but lower aqueous stability .

Electronic Effects

  • Fluorine in ’s compound withdraws electrons, increasing amide electrophilicity and susceptibility to nucleophilic attack .

Q & A

Q. Optimization Strategies :

  • Use Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading. For example, a factorial design can identify interactions between reaction time (12–24 hrs) and temperature (60–100°C) to maximize yield .
  • Monitor reaction progress via HPLC or TLC to minimize side products (e.g., over-alkylation) .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the 4-methoxyphenyl and tetrahydroquinoline moieties on biological activity?

Methodological Answer:
SAR studies should focus on systematic modifications to the core structure:

Structural Variants :

  • Replace the 4-methoxyphenyl group with other aryl groups (e.g., 4-fluorophenyl, 3-chlorophenyl) to assess electronic effects .
  • Modify the tetrahydroquinoline’s N-methyl group to ethyl or cyclopropyl to probe steric influences .

Biological Assays :

  • In vitro screening : Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence-based assays or SPR for binding affinity .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with active sites, guided by X-ray crystallography data of homologous proteins .

Q. Data Analysis :

  • Use QSAR models to correlate substituent properties (e.g., Hammett σ, logP) with IC₅₀ values. Principal Component Analysis (PCA) can identify dominant structural drivers of activity .

Basic Question: What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • Purity Assessment :
    • HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient) .
    • Elemental Analysis (C, H, N) to confirm stoichiometry within ±0.4% deviation .
  • Structural Confirmation :
    • NMR Spectroscopy : ¹H/¹³C NMR to verify methoxy (δ 3.8 ppm), tetrahydroquinoline protons (δ 1.5–2.8 ppm), and amide carbonyls (δ 165–170 ppm) .
    • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error .

Advanced Question: How should researchers resolve contradictions in reported biological activity data across different studies?

Methodological Answer:

Standardize Assay Conditions :

  • Replicate experiments using uniform cell lines (e.g., HEK293 vs. HeLa) and control compounds .
  • Validate assay reproducibility via Z’-factor calculations (threshold >0.5) .

Mechanistic Follow-Up :

  • Perform target engagement assays (e.g., CETSA or thermal shift assays) to confirm direct binding .
  • Use knockout models (CRISPR/Cas9) to verify target specificity if off-target effects are suspected .

Meta-Analysis :

  • Apply random-effects models to aggregate data from multiple studies, accounting for variability in experimental protocols .

Basic Question: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Short-Term Storage : Dissolve in DMSO (10 mM stock), aliquot, and store at -20°C under argon to prevent oxidation .
  • Long-Term Storage : Lyophilized powder in amber vials at -80°C with desiccant (silica gel) to avoid hydrolysis .
  • Stability Monitoring :
    • Periodic LC-MS analysis (every 6 months) to detect degradation products (e.g., free amine from amide hydrolysis) .

Advanced Question: How can researchers design a robust pharmacokinetic (PK) study for this compound in preclinical models?

Methodological Answer:

In Vivo PK Parameters :

  • Administer via IV (1 mg/kg) and oral (10 mg/kg) routes in rodents. Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 hrs post-dose .
  • Quantify compound levels using LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL .

Tissue Distribution :

  • Perfuse organs (liver, brain, kidneys) and homogenize for accelerated solvent extraction (ASE) followed by LC-MS/MS .

Data Modeling :

  • Fit data to a two-compartment model using Phoenix WinNonlin to calculate AUC, Cₘₐₓ, t₁/₂, and bioavailability (F%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.